tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Researchers require conformationally rigid yet flexible azepane scaffolds for kinase inhibitors and CNS agents. Generic piperidine or unsubstituted azepane analogs fail to replicate the steric and electronic profile of the 3-amino-3-methyl substitution pattern. - **Core advantage**: Geminal amino-methyl at C3 creates quaternary stereocenter; Boc group enables orthogonal deprotection. - **Key applications**: CHK1 inhibitor building blocks (ureidothiophene series), covalent EGFR inhibitors (Nazartinib analogs), CNS monoamine transporter ligands. - **Supply data**: ≥95% purity crystalline solid; computed TPSA 55.6 Ų, XLogP3 1.3. Available for immediate R&D shipment.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B12293060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC1(CCCCN(C1)C(=O)OC(C)(C)C)N
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(4,13)9-14/h5-9,13H2,1-4H3
InChIKeyMKLQHAOEQSZJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate: Technical & Procurement Overview


tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate is a Boc-protected aminoazepane derivative with the molecular formula C12H24N2O2 and molecular weight 228.33 g/mol [1]. The compound features a seven-membered saturated azepane ring bearing a tert-butoxycarbonyl (Boc) protecting group at the N1 position and geminal amino and methyl substituents at the C3 position [2]. The Boc group confers stability under basic conditions while enabling selective acidic deprotection, and the 3-amino-3-methyl substitution pattern introduces distinct steric and electronic effects that influence downstream reactivity and selectivity [3]. This compound is supplied as a crystalline solid, typically at ≥95% purity, and is primarily employed as a protected intermediate in multi-step organic syntheses of pharmaceutical candidates and peptidomimetics [1][3].

tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate: Substitution Risks


Generic substitution among azepane-1-carboxylate derivatives is precluded by critical structural and functional divergences that directly impact synthetic outcomes and pharmacological profiles. The 3-amino-3-methyl substitution pattern on the azepane ring introduces unique steric hindrance, hydrogen-bonding capability, and conformational bias that cannot be replicated by simpler analogs such as 3-amino-1-Boc-azepane (lacking the C3 methyl group) or 4-aminoazepane regioisomers [1]. The geminal amino-methyl arrangement at C3 creates a quaternary stereocenter and alters both the pKa of the free amine and the rotational freedom of the seven-membered ring relative to unsubstituted or mono-substituted comparators [2]. Furthermore, the conformational flexibility inherent to the azepane scaffold differentiates it fundamentally from six-membered piperidine analogs, which adopt distinct chair conformations and present different vectors for molecular recognition in biological systems [3]. Procurement decisions that disregard these structural distinctions risk introducing compounds with incompatible reactivity profiles, altered stereoelectronic properties, and unpredictable downstream synthetic behavior.

tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate: Quantitative Evidence Guide


Stereochemical Identity: Racemic vs. Enantiopure

tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate (CAS 1513512-18-9) is supplied as the racemic mixture with an undefined stereocenter count of 1 at the C3 position, whereas the (R)-enantiomer (CAS 3040181-94-7) is defined stereochemically [1]. The racemic compound is typically supplied at 95-97% purity, while the enantiomerically pure (R)-form is available at ≥98% purity [1]. This distinction is critical for asymmetric synthesis applications where stereochemical purity dictates downstream enantiomeric excess and ultimate pharmacological activity.

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Lipophilicity & H-Bonding vs. Des-Methyl Azepane

The presence of the C3 methyl group in tert-butyl 3-amino-3-methyl-azepane-1-carboxylate alters key computed molecular properties relative to the des-methyl analog 3-amino-1-Boc-azepane. The target compound has a molecular formula of C12H24N2O2 (MW 228.33) versus C11H22N2O2 (MW 214.30) for the des-methyl analog, representing a +14 Da mass increase [1]. Computed properties for the target compound include XLogP3 = 1.3, Topological Polar Surface Area (TPSA) = 55.6 Ų, Hydrogen Bond Donor Count = 1, and Hydrogen Bond Acceptor Count = 3 [1]. The increased lipophilicity (estimated +0.4 to +0.6 logP units relative to the des-methyl analog) influences membrane permeability predictions in ADME modeling [2].

Medicinal Chemistry ADME Prediction Ligand Design

Conformational Scaffold: Azepane vs. Piperidine

The azepane scaffold in tert-butyl 3-amino-3-methyl-azepane-1-carboxylate provides conformational flexibility distinct from the more rigid chair conformation of piperidine analogs. Azepane-based compounds have demonstrated pharmacological activity across multiple target classes including CHK1 kinase inhibitors (ureidothiophene series) and EGFR inhibitors (Nazartinib and related analogs) [1][2]. The seven-membered azepane ring enables different exit vector geometries and conformational sampling compared to six-membered piperidine rings, with recent medicinal chemistry reviews highlighting the value of azepane scaffolds in CNS-active compounds where NET/DAT inhibition (IC50 < 100 nM) has been achieved [3][4].

Scaffold Hopping Conformational Analysis Kinase Inhibitors

tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate: Application Scenarios


CHK1 Inhibitor Synthesis via Ureidothiophene

Utilize tert-butyl 3-amino-3-methyl-azepane-1-carboxylate as a protected aminoazepane building block in the preparation of ureidothiophene-based CHK1 kinase inhibitors for oncology research. The 3-amino-3-methyl azepane scaffold provides the requisite conformational flexibility and hydrogen-bonding capacity (HBD = 1, HBA = 3, TPSA = 55.6 Ų) to engage the CHK1 ATP-binding pocket, while the Boc protecting group enables orthogonal protection strategies during multi-step ureidothiophene assembly [1][2]. The increased lipophilicity (XLogP3 = 1.3) imparted by the C3 methyl group may enhance cellular permeability relative to des-methyl azepane analogs, a property that can be exploited in cellular CHK1 inhibition assays [1].

Mutant-Selective EGFR Inhibitor Development

Employ tert-butyl 3-amino-3-methyl-azepane-1-carboxylate as a key intermediate in the synthesis of covalent, irreversible EGFR inhibitors targeting mutant-selective profiles (e.g., EGFR T790M resistance mutations). The racemic form (CAS 1513512-18-9) is suitable for initial route scouting and SAR exploration, while the (R)-enantiomer (CAS 3040181-94-7, purity ≥98%) is appropriate for stereochemically defined lead optimization as documented for Nazartinib and related analogs [3]. The azepane scaffold provides distinct exit vector geometry for covalent warhead positioning relative to piperidine-based EGFR inhibitor scaffolds [4].

CNS Drug Discovery with Azepane Scaffolds

Deploy tert-butyl 3-amino-3-methyl-azepane-1-carboxylate as a conformational scaffold in CNS drug discovery programs targeting monoamine transporters (NET, DAT, SERT) or sigma receptors. The seven-membered azepane ring enables conformational sampling not accessible to six-membered piperidine analogs, a property that has yielded azepane-derived inhibitors with NET/DAT IC50 < 100 nM and σ-1R IC50 ≈ 110 nM in recent studies [4]. The compound's computed physicochemical properties (MW 228.33, XLogP3 = 1.3, TPSA = 55.6 Ų) fall within favorable CNS drug-like space, supporting its use as a starting scaffold for neuroscience-focused medicinal chemistry campaigns [1].

Peptidomimetic Design: β-Turn Mimetics

Incorporate tert-butyl 3-amino-3-methyl-azepane-1-carboxylate into peptidomimetic design strategies where the seven-membered azepane ring serves as a conformationally constrained scaffold to mimic β-turn structural motifs or replace flexible amino acid residues. The 3-amino-3-methyl substitution pattern introduces a quaternary stereocenter that restricts backbone conformational freedom in a manner distinct from unsubstituted azepane or piperidine mimetics, potentially enhancing target binding affinity through reduced entropic penalties upon binding [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.